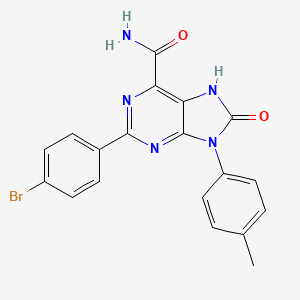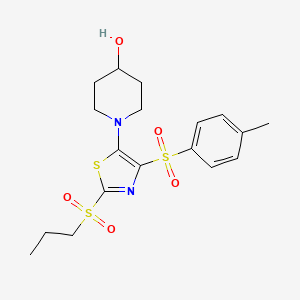![molecular formula C24H24FN3O2 B14993299 N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B14993299.png)
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-1H-indole-3-carbaldehyde with pyrrolidine and 2-fluorobenzoyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes . The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
2-fluorobenzoyl chloride: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C24H24FN3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H24FN3O2/c1-2-27-16-17(18-9-4-6-12-22(18)27)15-21(24(30)28-13-7-8-14-28)26-23(29)19-10-3-5-11-20(19)25/h3-6,9-12,15-16H,2,7-8,13-14H2,1H3,(H,26,29)/b21-15- |
InChI Key |
FVRUTMHAPAOYCV-QNGOZBTKSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)N3CCCC3)\NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)N3CCCC3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14993219.png)
![1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one](/img/structure/B14993220.png)
![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993231.png)
![Dimethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993232.png)

![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14993249.png)
![1-(4-fluorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993253.png)
![1-(2-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993265.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993270.png)


![3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993283.png)
![Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B14993287.png)
![3-methyl-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993291.png)
